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Compound of Interest

Compound Name: Malic acid 4-Me ester

Cat. No.: B15591609

In-Depth Technical Guide: Malic Acid 4-Me Ester

For Researchers, Scientists, and Drug Development Professionals

Abstract

Malic acid 4-Me ester, systematically known as (S)-2-Hydroxybutanedioic acid 4-methyl ester,
is a mono-ester derivative of the naturally occurring L-malic acid. This document provides a
comprehensive overview of its chemical structure, stereochemistry, and key physicochemical
properties. It includes a detailed, albeit general, experimental protocol for its synthesis via
selective esterification, alongside a compilation of its spectral data. The stereospecificity of the
parent molecule, L-malic acid, imparts distinct chiral properties to the ester, which is of
significant interest in stereoselective synthesis and as a chiral building block in drug
development.

Chemical Structure and Stereochemistry

Malic acid 4-Me ester possesses a single chiral center at the C2 position, inherited from its
precursor, L-malic acid. The designation "(S)" in its systematic name, (S)-2-Hydroxybutanedioic
acid 4-methyl ester, denotes the absolute configuration at this stereocenter. The esterification
occurs at the C4 carboxylic acid group, which is sterically less hindered than the C1 carboxylic
acid adjacent to the hydroxyl group.

Key Structural Features:
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Molecular Formula: CsHsOs[1][2]

Molecular Weight: 148.11 g/mol [1][2]

CAS Number: 66178-02-7[1][2]

Stereochemistry: Typically available as the (S)-enantiomer.

The chemical structure, with particular attention to its stereochemistry, is depicted in the
following diagram.

Caption: Chemical structure of (S)-Malic acid 4-Me ester.

Physicochemical and Spectral Data

The following table summarizes the key physicochemical and spectral properties of Malic acid
4-Me ester. Due to the limited availability of experimental data in peer-reviewed literature,
some values are predicted.

Property Value

Physical State Crystalline solid

Molecular Formula CsHsOs

Molecular Weight 148.11 g/mol

CAS Number 66178-02-7

Predicted Boiling Point 357.7+27.0°C

Predicted Density 1.383 + 0.06 g/cm?3

Predicted pKa 3.49+0.23

Solubility Soluble in Chloroform, Dichloromethane, Ethyl
Acetate, DMSO, Acetone

Predicted *H NMR See Table 2

Predicted 13C NMR See Table 3
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Predicted NMR Data

As experimental NMR spectra for Malic acid 4-Me ester are not readily available in the public
domain, predicted chemical shifts are provided below based on computational models. These
predictions serve as a guide for spectral analysis.

Table 2: Predicted *H NMR Chemical Shifts for (S)-Malic acid 4-Me ester

Predicted Chemical Shift

Proton Multiplicity
(ppm)

-OH (C2) Broad singlet s

H (C2) ~4.4 dd

H (C3a) ~2.8 dd

H (C3b) ~2.7 dd

-OCHs ~3.7 S

-COOH (C1) Broad singlet s

Table 3: Predicted 3C NMR Chemical Shifts for (S)-Malic acid 4-Me ester

Carbon Predicted Chemical Shift (ppm)
C1 (-COOH) ~175

C2 (-CHOH-) ~67

C3 (-CHz2-) ~38

C4 (-COOCHs3) ~172

-OCHs ~52

Note: Predicted values are based on standard NMR prediction software and may vary from
experimental results. Solvent effects can also influence chemical shifts.

Experimental Protocols
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Synthesis of (S)-Malic Acid 4-Methyl Ester

The selective esterification of the C4 carboxylic acid of L-malic acid can be challenging due to
the presence of two carboxyl groups and a hydroxyl group. A general approach involves the
use of a protecting group strategy or carefully controlled reaction conditions to favor mono-
esterification at the less sterically hindered carboxyl group. A plausible synthetic workflow is
outlined below.

Click to download full resolution via product page

Caption: General workflow for the synthesis of (S)-Malic acid 4-Me ester.

Detailed Methodology (lllustrative):

o Protection: L-malic acid is dissolved in a suitable solvent, and a protecting group is
introduced to block the more reactive C1-carboxyl and the C2-hydroxyl groups. This could be
achieved, for example, by forming a cyclic acetal or ketal.

 Esterification: The protected malic acid is then reacted with methanol in the presence of an
acid catalyst (e.g., sulfuric acid or p-toluenesulfonic acid) or a coupling agent (e.g.,
DCC/DMAP) to esterify the free C4-carboxyl group. The reaction is typically carried out at
reflux or room temperature, depending on the chosen method.

o Work-up and Purification: After the reaction is complete, the mixture is worked up by washing
with aqueous solutions to remove the catalyst and any unreacted starting materials. The
organic layer is dried and the solvent is removed under reduced pressure. The crude product
is then purified by column chromatography.

o Deprotection: The protecting group is removed under appropriate conditions (e.g., acidic
hydrolysis) to yield the final product, (S)-Malic acid 4-Me ester.

o Characterization: The structure and purity of the final product are confirmed by spectroscopic
methods such as NMR (*H and 13C), mass spectrometry, and IR spectroscopy.
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Biological and Pharmacological Significance

The biological role of Malic acid 4-Me ester itself is not extensively documented. However, as
a derivative of L-malic acid, a key intermediate in the citric acid cycle, it is of interest in
metabolic studies. Furthermore, its structural similarity to other biologically active mono-esters,
such as monomethyl fumarate (an active metabolite of the multiple sclerosis drug dimethyl
fumarate), suggests potential for pharmacological activity.

Further research is warranted to explore the potential of Malic acid 4-Me ester in areas such
as:

o Metabolic modulation: Investigating its effects on cellular energy metabolism.

e Prodrug design: Utilizing the ester moiety for targeted drug delivery, where the ester is
hydrolyzed in vivo to release a pharmacologically active molecule.

» Chiral synthesis: Employing it as a versatile chiral building block for the synthesis of complex
molecules with defined stereochemistry.

Conclusion

Malic acid 4-Me ester is a chiral molecule with significant potential in chemical synthesis and
drug development. While detailed experimental data remains somewhat scarce in publicly
accessible literature, this guide provides a foundational understanding of its structure,
properties, and a general synthetic approach. The availability of the (S)-enantiomer from a
natural and abundant precursor makes it an attractive target for further investigation by
researchers in both academia and industry. The provided predicted spectral data can serve as
a useful reference for the characterization of this compound in future studies.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. ['"Malic acid 4-Me ester" chemical structure and
stereochemistry]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15591609#malic-acid-4-me-ester-chemical-structure-
and-stereochemistry]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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